Cas no 1062122-60-4 (seco-Temsirolimus)

seco-Temsirolimus 化学的及び物理的性質
名前と識別子
-
- (2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-[3-hydroxy-2-(hydroxymethyl)-2-methyl-1-oxopropoxy]-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-3-methyl-2H-pyra…
- (2S)-1-[2-Oxo-2-[(2R,3R,6S)-tetrahydro-2-hydroxy-6-[(2S,3E,5E,7E,9S,11R,13R,14R,15E,17R,19E,21R)-14-hydroxy-22-[(1S,3R,4R)-4-[3-hydroxy-2-(hydroxymethyl)-2-methyl-1-oxopropoxy]-3-methoxycyclohexyl]-2,13-dimethoxy-3,9,11,15,17,21-hexamethyl-12,18-dioxo-3,5,7,15,19-docosapentaen-1-yl]-3-methyl-2H-pyran-2-yl]acetyl]-2-piperidinecarboxylic acid (ACI)
- seco-Temsirolimus
-
- インチ: 1S/C56H87NO16/c1-34(17-13-12-14-18-36(3)46(69-9)31-42-23-21-40(7)56(68,73-42)51(63)52(64)57-26-16-15-19-43(57)53(65)66)27-38(5)48(61)50(71-11)49(62)39(6)29-37(4)44(60)24-20-35(2)28-41-22-25-45(47(30-41)70-10)72-54(67)55(8,32-58)33-59/h12-14,17-18,20,24,29,34-35,37-38,40-43,45-47,49-50,58-59,62,68H,15-16,19,21-23,25-28,30-33H2,1-11H3,(H,65,66)/b14-12+,17-13+,24-20+,36-18+,39-29+/t34-,35+,37-,38-,40-,41+,42+,43+,45-,46+,47-,49-,50+,56-/m1/s1
- InChIKey: IHHUXYJUJZIWOO-YZEJQXLHSA-N
- ほほえんだ: O([C@@H]1CC[C@@H](C[C@@H](C)/C=C/C(=O)[C@H](C)/C=C(\C)/[C@@H](O)[C@@H](OC)C(=O)[C@H](C)C[C@H](C)/C=C/C=C/C=C(\C)/[C@@H](OC)C[C@@H]2CC[C@@H](C)[C@](O)(C(=O)C(N3CCCC[C@H]3C(=O)O)=O)O2)C[C@H]1OC)C(=O)C(C)(CO)CO
じっけんとくせい
- 密度みつど: 1.20±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 1035.9±75.0 °C(Predicted)
- 酸性度係数(pKa): 3.24±0.20(Predicted)
seco-Temsirolimus 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T493000-10mg |
seco-Temsirolimus |
1062122-60-4 | 10mg |
$ 800.00 | 2023-09-05 | ||
TRC | T621880-10mg |
seco-Temsirolimus |
1062122-60-4 | 10mg |
$ 800.00 | 2023-09-05 |
seco-Temsirolimus 関連文献
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
-
Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
-
Jun Zhang,Chunwei Yu,Gang Lu,Qiongyao Fu,Na Li,Yuxiang Ji New J. Chem., 2012,36, 819-822
seco-Temsirolimusに関する追加情報
Comprehensive Overview of seco-Temsirolimus (CAS No. 1062122-60-4): Mechanism, Applications, and Research Insights
seco-Temsirolimus (CAS No. 1062122-60-4) is a derivative of the well-known mTOR inhibitor Temsirolimus, which has garnered significant attention in oncology and immunology research. This compound belongs to the class of rapamycin analogs and exhibits potent biological activity by targeting the mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival. Researchers and pharmaceutical developers are increasingly exploring seco-Temsirolimus for its potential in cancer therapy, immunosuppression, and even anti-aging applications, aligning with current trends in precision medicine and targeted drug development.
The molecular structure of seco-Temsirolimus features a unique seco-ring modification, distinguishing it from its parent compound. This structural alteration may influence its pharmacokinetic properties, such as solubility and bioavailability, making it a subject of interest for drug formulation optimization. Recent studies have investigated its efficacy in solid tumors, particularly in renal cell carcinoma and breast cancer models, where mTOR dysregulation is frequently observed. Additionally, its role in modulating autophagy—a cellular recycling process linked to neurodegenerative diseases—has sparked interdisciplinary research.
In the context of personalized medicine, seco-Temsirolimus is being evaluated for combination therapies with immune checkpoint inhibitors or tyrosine kinase inhibitors. Such strategies aim to overcome drug resistance, a major challenge in oncology. The compound’s potential to synergize with PD-1/PD-L1 inhibitors is particularly relevant, given the growing demand for combination immunotherapy regimens. Furthermore, its application in rare diseases with mTOR pathway involvement, such as tuberous sclerosis complex, highlights its versatility.
From a synthetic chemistry perspective, the production of seco-Temsirolimus involves sophisticated organic synthesis techniques, including macrolide formation and stereoselective modifications. These processes are critical for ensuring the compound’s structural integrity and biological potency. Analytical methods like HPLC and mass spectrometry are routinely employed for quality control, addressing the pharmaceutical industry’s emphasis on GMP compliance.
Beyond therapeutics, seco-Temsirolimus is also a valuable tool in basic research for elucidating mTOR-related mechanisms. Its use in cell culture studies and animal models has provided insights into metabolic regulation and cellular senescence, topics of high interest in age-related disease research. As the scientific community continues to explore mTOR’s multifaceted roles, seco-Temsirolimus remains a pivotal compound for advancing both translational medicine and drug discovery.
In summary, seco-Temsirolimus (CAS No. 1062122-60-4) represents a promising candidate in the evolving landscape of targeted therapies. Its applications span from oncology to immunology, driven by its unique mechanism and adaptability to modern treatment paradigms. Ongoing research and clinical trials will further define its therapeutic potential, solidifying its place in the next generation of small-molecule inhibitors.
1062122-60-4 (seco-Temsirolimus) 関連製品
- 2034568-42-6(N-{6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-ylmethyl}furan-2-carboxamide)
- 120686-17-1((S)-tert-Butyl 3-amino-4-phenylbutanoate)
- 496912-08-4(ethyl 3-amino-3-(4-tert-butylphenyl)propanoate)
- 1346617-22-8((R)-3-(4-Chlorophenyl)-4-hydroxybutyric Acid Sodium Salt)
- 1225956-31-9(1,4-Dichloro-2-(difluoromethoxy)benzene)
- 1110909-17-5(2-chloro-N-{2-(dimethylsulfamoyl)phenylmethyl}acetamide)
- 1397685-06-1(2-Oxo-2-phenylethyl 3,4-diaminobenzoate)
- 1206514-48-8(Benzyl 2-([1,1'-biphenyl]-4-ylmethyl)acrylate)
- 889947-68-6(tert-butyl 2-(aminomethyl)azepane-1-carboxylate)
- 2137746-37-1(2-Pentynoic acid, 4-methyl-5-(methylamino)-, methyl ester)



